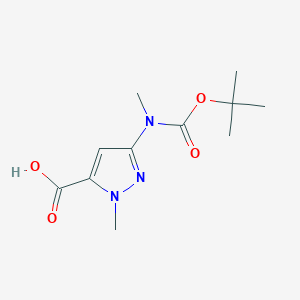

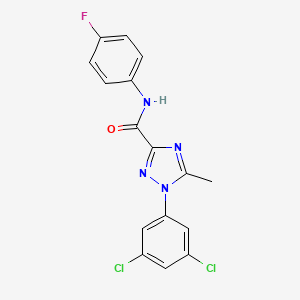

3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.274. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of functionally diverse molecules. For instance, it was involved in the creation of novel heterocyclic amino acids via [3+2] cycloaddition, contributing to the structural diversity in organic synthesis (Dzedulionytė et al., 2021).

- It has also played a role in the synthesis of pyrazolo[5,1-c][1,2,4]triazines, a class of compounds known for their wide range of biological activities (Mironovich & Shcherbinin, 2014).

Chemical Transformations

- Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a related compound, was used in reactions with various amines to produce substitution products, demonstrating the compound's versatility in chemical transformations (Baš et al., 2001).

- The compound is instrumental in the synthesis of pyrazolooxazines through [4+2]-cycloaddition of azomethine imines to alkenes, highlighting its role in creating complex organic structures (Zhulanov et al., 2017).

Scale-Up Synthesis

- It has been used in the scale-up synthesis of deuterium-labeled compounds, demonstrating its importance in the production of compounds for pharmacokinetic studies and material sciences (Yamashita et al., 2019).

Novel Compound Creation

- Its derivatives have been synthesized and evaluated for potential pharmacological actions, highlighting its role in the development of new biologically active compounds (Ivanov et al., 2017).

Catalysis and Peptide Synthesis

- The tert-butyloxycarbonyl group, a component of the compound, is significant in the field of peptide synthesis, demonstrating the compound's relevance in bioorganic chemistry (Heydari et al., 2007).

Wirkmechanismus

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it can be inferred that the compound might interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

The compound, being a tert-butoxycarbonyl-protected amino acid, is used in the synthesis of dipeptides . The Boc group serves as a protective group for the amino group during peptide synthesis. It prevents unwanted side reactions from occurring due to the reactivity of the amino group. The Boc group can be removed under acidic conditions after the desired peptide bond formation has occurred .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . Peptide synthesis is a fundamental process in cellular function, as peptides and proteins carry out most of the biological functions in living organisms. The compound, as a Boc-protected amino acid, contributes to the formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which might influence its absorption and distribution

Result of Action

The result of the compound’s action is the formation of dipeptides, as it is used as a starting material in dipeptide synthesis . Dipeptides are crucial components in biology, serving as building blocks for proteins and also having roles in signaling and other cellular functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the solvent used can significantly impact the compound’s reactivity and effectiveness in peptide synthesis.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13(4)8-6-7(9(15)16)14(5)12-8/h6H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJRWAKLFSEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2522029.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)